molecular formula C12H13NO B8645697 N,3-dimethyl-1H-indene-2-carboxamide

N,3-dimethyl-1H-indene-2-carboxamide

Cat. No.: B8645697
M. Wt: 187.24 g/mol
InChI Key: QNOQBGXPARANEW-UHFFFAOYSA-N
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Description

N,3-dimethyl-1H-indene-2-carboxamide is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N,3-dimethyl-1H-indene-2-carboxamide

InChI

InChI=1S/C12H13NO/c1-8-10-6-4-3-5-9(10)7-11(8)12(14)13-2/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

QNOQBGXPARANEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2=CC=CC=C12)C(=O)NC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

EDC (1.53 g, 0.01 mole) was added to a solution of 3-methyl-2-inden-2-carboxylic acid (1.91 g, 0.01 mole), methylamine hydrochloride (0.675 g, 0.01 mole), HOBt.H2O (1.53 g, 0.01 mole) and triethylamine (4.0 mL, 0.028 mole) in anhydrous DMF (80 mL) at RT. The reaction was stirred overnight, then was concentrated in vacuo. The residue was diluted with 5% NaHCO3 and the resulting white precipitate was collected, washed with water and dried at 50° C. in a vacuum oven to afford the title compound (1.6 g, 86%) as a white solid: MS (ES) m/e 188.2 (M+H)+.
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-2-inden-2-carboxylic acid
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
86%

Synthesis routes and methods II

Procedure details

EDC (1.53 g, 0.01 mole) was added to a solution of 3-methyl-2-inden-2-carboxylic acid (1.91 g, 0.01 mole), methylamine hydrochloride (0.675 g, 0.01 mole), HOBt H2O (1.53 g, 0.01 mole) and triethylamine (4.0 mL, 0.028 mole) in anhydrous DMF (80 mL) at RT. The reaction was stirred overnight, then was concentrated in vacuo. The residue was diluted with 5% NaHCO3 and the resulting white precipitate was collected, washed with water and dried at 50° C. in a vacuum oven to afford the title compound (1.6 g, 86%) as a white solid: MS (ES) n/e 188.2 (M+H)+.
Name
Quantity
1.53 g
Type
reactant
Reaction Step One
[Compound]
Name
3-methyl-2-inden-2-carboxylic acid
Quantity
1.91 g
Type
reactant
Reaction Step One
Quantity
0.675 g
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
86%

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